3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine
Description
3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is an organic compound that features a bromine atom, a pyrrolidine ring, and an amine group attached to a phenyl ring
Properties
IUPAC Name |
3-bromo-5-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQYFJUJYWMUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine typically involves the bromination of 5-pyrrolidin-1-ylmethyl-phenylamine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The amine group in 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated amine.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors, while the bromine atom may participate in halogen bonding, influencing the compound’s biological activity. The amine group can form hydrogen bonds with target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
3-Bromo-5-[(pyrrolidin-1-yl)methyl]pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
5-Bromo-2-pyrrolidin-1-ylmethyl-aniline: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness: 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.
Biological Activity
Overview
3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is an organic compound characterized by the presence of a bromine atom, a pyrrolidine ring, and an amine group attached to a phenyl ring. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine is primarily attributed to its interaction with specific molecular targets. The pyrrolidine ring enhances binding affinity to certain receptors, while the bromine atom may participate in halogen bonding, influencing the compound's biological efficacy. The amine group facilitates hydrogen bonding with target proteins, which can modulate their function and signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, has been linked to enhanced bioactivity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Potential
The compound is being explored for its potential therapeutic properties, including anticancer activities. Studies suggest that derivatives containing pyrrolidine rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine with cancer-related targets are under investigation, highlighting its potential as a lead compound in cancer therapy .
Table 1: Biological Activity Summary of 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine
Case Study: Antibacterial Activity
In one study, 3-Bromo-5-pyrrolidin-1-ylmethyl-phenylamine was tested against several bacterial strains. Results indicated significant antibacterial activity, particularly against E. coli, where the compound demonstrated a complete bactericidal effect within 8 hours of treatment . This highlights its potential utility in developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
